2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol
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Overview
Description
2-[4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylhydrazine with 4-nitrobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The presence of the pyrazole ring is particularly significant as it is a known pharmacophore in many biologically active molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 2-[4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The methoxy group can enhance the compound’s lipophilicity, improving its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]PHENOL
- 2-[4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-CHLOROPHENYL)METHOXY]PHENOL
- 2-[4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-AMINOPHENYL)METHOXY]PHENOL
Uniqueness
The presence of both methoxy and nitro groups in 2-[4-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL makes it unique compared to its analogs. The nitro group adds a level of reactivity that can be exploited in various chemical reactions, while the methoxy group enhances its stability and solubility .
Properties
Molecular Formula |
C24H21N3O5 |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol |
InChI |
InChI=1S/C24H21N3O5/c1-15-23(17-5-9-19(31-2)10-6-17)24(26-25-15)21-12-11-20(13-22(21)28)32-14-16-3-7-18(8-4-16)27(29)30/h3-13,28H,14H2,1-2H3,(H,25,26) |
InChI Key |
KKJBJQYHOWXIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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